7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole
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Overview
Description
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with chloro, fluoro, and trifluoromethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction, where the benzoxazole core reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro substituents can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzoxazole: Similar structure but with a phenyl group instead of a benzyl group.
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzothiazole: Similar structure but with a benzothiazole core instead of a benzoxazole core.
Uniqueness
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole is unique due to the combination of its substituents and the benzoxazole core, which may confer specific electronic and steric properties that are advantageous for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-chloro-5-fluoro-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4NOS/c16-11-5-10(17)6-12-13(11)22-14(21-12)23-7-8-1-3-9(4-2-8)15(18,19)20/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFZWNPMHAVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(O2)C(=CC(=C3)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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